N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide
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Overview
Description
N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide is an organic compound that features both acetyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide typically involves a multi-step process:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 3-acetylphenylamine.
Sulfonylation: The 3-acetylphenylamine is then reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to introduce the benzylsulfonyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(benzylsulfonyl)benzoic acid.
Reduction: N-(3-acetylphenyl)-3-(benzylthio)propanamide.
Substitution: N-(3-acetylphenyl)-3-(substituted-benzylsulfonyl)propanamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide can be compared with similar compounds such as:
N-(3-acetylphenyl)-3-(methylsulfonyl)propanamide: Similar structure but with a methyl group instead of a benzyl group.
N-(3-acetylphenyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The presence of the benzylsulfonyl group in this compound provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-benzylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-14(20)16-8-5-9-17(12-16)19-18(21)10-11-24(22,23)13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJKLFHQWHMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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